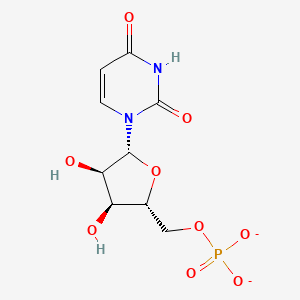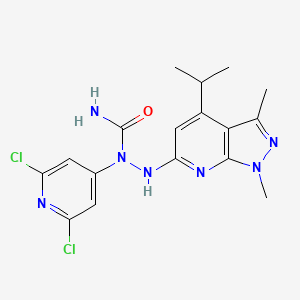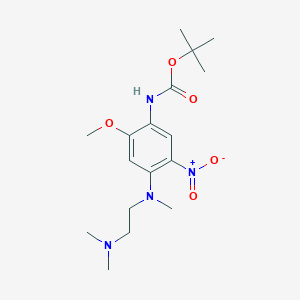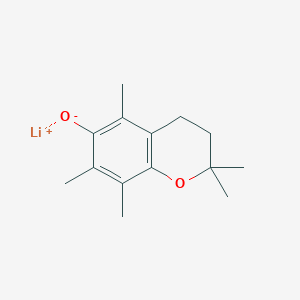
(R)-3-methoxy-3,3-diphenylpropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-methoxy-3,3-diphenylpropane-1,2-diol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methoxy group and two phenyl groups attached to a propane-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methoxy-3,3-diphenylpropane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methanol.
Grignard Reaction: Benzaldehyde is reacted with phenylmagnesium bromide to form 1,1-diphenylethanol.
Methoxylation: The hydroxyl group of 1,1-diphenylethanol is then methoxylated using methanol in the presence of an acid catalyst.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-3-methoxy-3,3-diphenylpropane-1,2-diol may involve large-scale Grignard reactions followed by methoxylation and chiral resolution. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
Oxidation: ®-3-methoxy-3,3-diphenylpropane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry
®-3-methoxy-3,3-diphenylpropane-1,2-diol is used as a chiral building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes.
Medicine
Industry
In the industrial sector, ®-3-methoxy-3,3-diphenylpropane-1,2-diol is used in the production of specialty chemicals and materials with specific optical properties.
作用机制
The mechanism of action of ®-3-methoxy-3,3-diphenylpropane-1,2-diol involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s chiral nature allows for selective interactions with chiral biomolecules, enhancing its efficacy in various applications.
相似化合物的比较
Similar Compounds
(S)-3-methoxy-3,3-diphenylpropane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activities.
3,3-diphenylpropane-1,2-diol: Lacks the methoxy group, resulting in different reactivity and applications.
3-methoxy-3-phenylpropane-1,2-diol: Contains only one phenyl group, leading to different chemical and biological properties.
Uniqueness
®-3-methoxy-3,3-diphenylpropane-1,2-diol is unique due to its chiral center and the presence of both methoxy and phenyl groups
属性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
(2R)-3-methoxy-3,3-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c1-19-16(15(18)12-17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3/t15-/m1/s1 |
InChI 键 |
KXVXRZKXOSZTNV-OAHLLOKOSA-N |
手性 SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](CO)O |
规范 SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)


![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)


